molecular formula C19H29N3O3S B4488573 N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4488573
M. Wt: 379.5 g/mol
InChI Key: ROILYFPSRUZRLG-UHFFFAOYSA-N
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Description

N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a piperidine and pyrrolidine moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrrolidine is a five-membered ring with one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-21-13-8-16(9-14-21)7-10-20-19(23)17-5-4-6-18(15-17)26(24,25)22-11-2-3-12-22/h4-6,15-16H,2-3,7-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILYFPSRUZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or multicomponent reactions . The pyrrolidine sulfonyl derivative is often prepared through sulfonation reactions. The final step involves coupling these intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The piperidine and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

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